2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
CAS No.: 1487421-98-6
Cat. No.: VC7685088
Molecular Formula: C10H11BrINO
Molecular Weight: 368.012
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1487421-98-6 |
---|---|
Molecular Formula | C10H11BrINO |
Molecular Weight | 368.012 |
IUPAC Name | 2-bromo-N-(4-iodophenyl)-N-methylpropanamide |
Standard InChI | InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 |
Standard InChI Key | HWWDDWRFHMNPGP-UHFFFAOYSA-N |
SMILES | CC(C(=O)N(C)C1=CC=C(C=C1)I)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a propanamide backbone substituted with bromine at the second carbon, an N-methyl group, and a 4-iodophenyl moiety. The canonical SMILES representation (CC(C(=O)N(C)C1=CC=C(C=C1)I)Br
) confirms its branched alkyl chain and aromatic iodine substitution . The InChI key (HWWDDWRFHMNPGP-UHFFFAOYSA-N
) provides a unique identifier for computational studies .
Table 1: Core Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁BrINO |
Molecular Weight | 368.01 g/mol |
Canonical SMILES | CC(C(=O)N(C)C₁=CC=C(C=C₁)I)Br |
InChI | InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 |
InChI Key | HWWDDWRFHMNPGP-UHFFFAOYSA-N |
The iodine atom at the para position of the phenyl ring enhances steric bulk and electronic effects, influencing its reactivity in nucleophilic substitutions .
Physicochemical Properties
Stability and Solubility
The compound is stored at freezing temperatures to prevent decomposition, indicating thermal sensitivity . Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are likely optimal for reactions, given the halogenated aromatic system’s moderate polarity .
Table 2: Physicochemical Profile
Property | Description |
---|---|
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Likely soluble in DCM, DMF |
Storage Conditions | Frozen (-20°C) |
Applications in Pharmaceutical and Organic Chemistry
Role in Cross-Coupling Reactions
The bromine and iodine atoms serve as orthogonal leaving groups, enabling sequential Suzuki-Miyaura or Ullmann couplings. For example:
-
Bromine substitution: Reacts with aryl boronic acids to form biaryl structures.
-
Iodine substitution: Participates in copper-catalyzed aminations .
This dual functionality allows modular synthesis of complex molecules, such as kinase inhibitors or fluorescent probes .
Drug Discovery Intermediate
The N-methylpropanamide group is a common pharmacophore in protease inhibitors. Incorporating halogenated aromatics enhances binding affinity to hydrophobic enzyme pockets, as seen in hepatitis C virus (HCV) NS3/4A protease inhibitors .
Analytical Characterization
Spectroscopic Methods
-
NMR: ¹H NMR would show signals for the N-methyl group (~3.0 ppm) and aromatic protons (~7.5 ppm).
-
Mass Spectrometry: ESI-MS expected to display [M+H]⁺ peak at m/z 369.01 .
Table 3: Analytical Techniques
Method | Target Data |
---|---|
HPLC | Purity assessment (>98%) |
FT-IR | C=O stretch (~1650 cm⁻¹) |
X-ray Crystallography | Confirmation of halogen positions |
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